Predicted Lipophilicity Compared to the Benzodioxole Analog
The 4-methoxy substitution elevates computed lipophilicity relative to the methylenedioxy-bridged benzodioxole analog. The target compound's predicted XLogP3 is 2.7, whereas the benzodioxole comparator (CAS 2034501-42-1) registers 2.3 [1]. This increase of 0.4 log units translates to a >2.5-fold higher partition coefficient, favoring membrane permeability and potentially enhancing oral absorption.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Benzodioxole analog (CAS 2034501-42-1) XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computational prediction based on molecular structure; standard XLogP3 algorithm. |
Why This Matters
Higher lipophilicity with the methoxy group suggests better passive membrane permeability, influencing its selection for cellular assays where intracellular target engagement is required.
- [1] Kuujia Product Data. 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]urea (CAS 2034501-42-1). View Source
